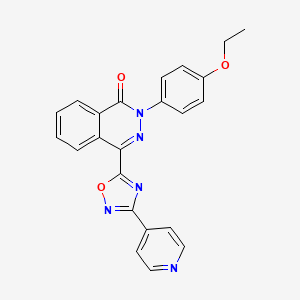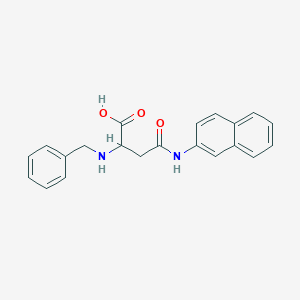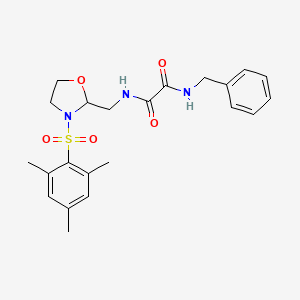![molecular formula C16H15ClN6 B2618637 6-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]quinazolin-4-amine CAS No. 2415621-21-3](/img/structure/B2618637.png)
6-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the quinazoline core, along with the azetidine and pyrazine moieties, makes this compound particularly interesting for medicinal chemistry research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]quinazolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized via the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the quinazoline core is achieved using reagents like thionyl chloride or phosphorus oxychloride.
Formation of the Azetidine Ring: The azetidine ring is introduced through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Attachment of the Pyrazine Moiety: The pyrazine ring is attached via a nucleophilic substitution reaction, often using pyrazine-2-carboxylic acid or its derivatives.
N-Methylation: The final step involves N-methylation, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the quinazoline ring or the pyrazine moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the quinazoline ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: N-oxides of the quinazoline or pyrazine rings.
Reduction: Reduced forms of the quinazoline or pyrazine rings.
Substitution: Various substituted quinazoline derivatives.
科学研究应用
6-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]quinazolin-4-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in oncology and infectious diseases.
作用机制
The mechanism of action of 6-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]quinazolin-4-amine is not fully understood but is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various kinases, potentially inhibiting their activity and affecting downstream signaling pathways. The azetidine and pyrazine moieties may contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Gefitinib: A quinazoline derivative used as an EGFR inhibitor in cancer therapy.
Erlotinib: Another quinazoline-based EGFR inhibitor with similar applications.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness
6-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]quinazolin-4-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and pharmacokinetic properties compared to other quinazoline derivatives. The presence of the azetidine ring, in particular, is relatively uncommon and may offer unique interactions with biological targets.
属性
IUPAC Name |
6-chloro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6/c1-22(12-8-23(9-12)15-7-18-4-5-19-15)16-13-6-11(17)2-3-14(13)20-10-21-16/h2-7,10,12H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNWTCBMMIDGNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C3=NC=NC4=C3C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2618555.png)
![3,6-Dichloro-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyridine-2-carboxamide](/img/structure/B2618558.png)
![1-methyl-3-[4-(prop-2-enoyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B2618559.png)
![5,6-dichloro-N-[2-(hydroxymethyl)cyclopropyl]pyridine-3-sulfonamide](/img/structure/B2618561.png)

![5-(azepan-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2618563.png)

![2-[(2-Methylphenyl)sulfanyl]-N-[4-(pyridin-4-yloxy)phenyl]acetamide](/img/structure/B2618567.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2618569.png)
![2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethanone](/img/structure/B2618570.png)


![3-(3-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2618575.png)

